molecular formula C5H9NO3 B026123 N-Propionylglycine CAS No. 21709-90-0

N-Propionylglycine

Cat. No.: B026123
CAS No.: 21709-90-0
M. Wt: 131.13 g/mol
InChI Key: WOMAZEJKVZLLFE-UHFFFAOYSA-N
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Description

N-Propionylglycine (CAS 21709-90-0), also known as 2-(propionylamino)acetic acid, is an acylated glycine derivative with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol . It is synthesized by reacting glycine with propionyl anhydride under alkaline conditions, followed by acid extraction and recrystallization . Key structural features include a carboxylic acid group, an amide bond, and a propionyl (CH₂CH₃) side chain. Its NMR data (1H and 13C) reveals distinct signals: δ0.91 (triplet, CH₃), δ2.07 (quartet, CH₂), δ7.96 (singlet, NH), and δ174.5 (C=O, carboxylic acid) . The compound has a melting point of 122–124°C and is used in biochemical research, particularly in photoredox decarboxylation reactions and metabolomics .

Chemical Reactions Analysis

Types of Reactions

Propionylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Metabolic Disorders

N-Propionylglycine is primarily recognized for its role in propionic acidemia (PA) and methylmalonic acidemia (MMA), both of which are inherited metabolic disorders. In these conditions, the metabolism of certain amino acids is disrupted, leading to the accumulation of toxic metabolites.

Biomarker Development

Recent studies have focused on identifying this compound as a potential biomarker for monitoring disease progression and treatment efficacy in patients with PA and MMA. For instance, elevated levels of NPG have been associated with metabolic disturbances in PA patients, suggesting its utility in clinical diagnostics.

Table 1: Biomarkers Associated with Propionic Acidemia

BiomarkerClinical Relevance
This compoundElevated in propionic acidemia
Propionylcarnitine (C3)Increased levels indicate metabolic stress
Methylcitric acidRatio to citric acid may indicate severity

Epigenetic Research

This compound has been implicated in epigenetic modifications related to cardiac function. A study utilizing a mouse model of PA demonstrated that disruptions in propionate metabolism lead to significant changes in histone modifications, affecting gene expression related to cardiac health. Specifically, NPG levels were linked to increased histone propionylation, which may contribute to diastolic dysfunction.

Case Study: Cardiac Function Impairment

In a study examining the effects of propionate on cardiac tissues, researchers found that elevated this compound correlated with changes in calcium handling and contractile function:

  • Findings : Increased NPG levels were associated with histone modifications that impaired cardiac function.
  • Implications : Understanding the role of NPG in epigenetic regulation could lead to new therapeutic strategies for managing cardiac complications in metabolic disorders.

Drug Development and Clinical Research

The potential application of this compound extends into drug development, particularly as a surrogate endpoint in clinical trials for metabolic diseases. Researchers are exploring its utility alongside other metabolites to assess treatment responses.

Clinical Trials and Surrogate Endpoints

The use of NPG as a biomarker could facilitate the development of targeted therapies for PA and MMA:

  • Surrogate Endpoints : Studies suggest that monitoring NPG levels could provide insights into treatment efficacy and patient outcomes.
  • Research Needs : Further validation is required to establish standardized reference ranges for NPG in clinical settings.

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry, particularly in mass spectrometry and chromatography techniques for metabolite profiling. Its detection can aid in the diagnosis of metabolic disorders through comprehensive metabolic screening.

Methodologies

Analytical techniques employed include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Used for quantifying NPG levels in biological samples.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for profiling organic acids and metabolites.

Table 2: Analytical Techniques for NPG Detection

TechniqueApplication
LC-MS/MSQuantification in plasma samples
GC-MSProfiling of organic acids

Comparison with Similar Compounds

Comparison with Similar Acyl Glycines

Structural and Physical Properties

Acyl glycines differ in the length of their alkyl chains, which significantly impacts their physical and chemical properties. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Signals (¹H)
N-Acetylglycine C₄H₇NO₃ 117.10 205–207 δ1.80 (s, CH₃), δ8.10 (s, NH)
N-Propionylglycine C₅H₉NO₃ 131.13 122–124 δ0.91 (t, CH₃), δ2.07 (q, CH₂), δ7.96 (s, NH)
N-Butyrylglycine C₆H₁₁NO₃ 145.16 69–70 δ0.80 (t, CH₃), δ2.04 (t, CH₂), δ8.05 (s, NH)

Trends :

  • Melting Points : Short-chain derivatives (e.g., N-Acetylglycine) exhibit higher melting points due to stronger intermolecular hydrogen bonding. Longer chains (e.g., N-Butyrylglycine) reduce crystallinity, lowering melting points .
  • NMR Shifts : Alkyl group signals shift predictably with chain length. For example, the terminal CH₃ group in this compound appears as a triplet (δ0.91), while the CH₂ adjacent to the carbonyl appears as a quartet (δ2.07) .

Photoredox Decarboxylation

This compound undergoes single-electron transfer (SET) oxidation via an excited iridium photocatalyst, generating an alkyl radical after decarboxylation . This reactivity is critical in nickel/photoredox dual-catalyzed arylalkylation reactions.

Metabolic Roles

Acyl glycines are biomarkers for metabolic disorders. For example:

  • This compound correlates with hemopexin in geese under heat stress, suggesting a role in oxidative stress response .
  • N-Acetylglycine is less commonly associated with specific pathologies but serves as a reference in metabolic studies .

Analytical Differentiation

  • GC-MS: The trimethylsilyl (TMS) derivative of this compound (C₈H₁₇NO₃Si) has distinct retention indices on columns like DB-5 (RI = 1205) and CP Sil 5 CB (RI = 1189) . Similar derivatives of N-Acetylglycine and N-Butyrylglycine would differ in retention times due to chain length.
  • Isotopic Labeling : Deuterated this compound ([²H₂]-N-Propionylglycine) shows NMR shifts (e.g., δ8.01 for NH) but retains similar reactivity, aiding in mechanistic studies .

Mechanistic Insights

This compound’s decarboxylation pathway involves:

Deprotonation to form a carboxylate anion.

SET oxidation by Ir(III)* to generate a carboxyl radical.

Rapid CO₂ release, yielding an alkyl radical for cross-coupling reactions .
This pathway is inhibited by radical scavengers like TEMPO, confirming a radical intermediate .

Metabolic Profiling

In amino acid-targeted metabolomics, this compound is quantified alongside compounds like γ-aminobutyric acid and N-Isovaleroylglycine to assess metabolic perturbations under stress or disease .

Biological Activity

N-Propionylglycine (N-PG) is an acylglycine that arises from the condensation of propionic acid and glycine. It plays a significant role in human metabolism, particularly in the context of metabolic disorders such as propionic acidemia (PA). This article explores the biological activity of this compound, its metabolic pathways, and its implications in health and disease.

  • Molecular Formula : C₅H₉NO₃
  • IUPAC Name : this compound
  • CAS Number : 98681-58-0

This compound is classified as an N-acylglycine, a type of metabolite formed during fatty acid metabolism. Acylglycines are typically minor metabolites but can become significantly elevated in certain metabolic disorders.

Metabolic Pathways

This compound is primarily formed through the action of glycine N-acyltransferase, which catalyzes the reaction between propionyl-CoA and glycine. This process is crucial for detoxifying excess propionic acid, which can accumulate in individuals with metabolic deficiencies.

Enzymatic Reaction:

Propionyl CoA+GlycineN Propionylglycine+CoA\text{Propionyl CoA}+\text{Glycine}\rightarrow \text{N Propionylglycine}+\text{CoA}

Role in Propionic Acidemia

In patients with propionic acidemia, a genetic disorder caused by deficiencies in propionyl-CoA carboxylase (PCCA or PCCB), levels of this compound are significantly elevated. This elevation serves as a biomarker for the disorder and reflects the metabolic dysfunction associated with PA. The accumulation of propionyl-CoA leads to increased formation of N-PG, which is excreted in urine .

Case Studies and Clinical Findings

  • Clinical Case of Propionic Acidemia :
    A study highlighted a neonate with severe PA who experienced multiple metabolic crises. The treatment involved carglumic acid, which aims to reduce propionyl-CoA levels and subsequently this compound levels, demonstrating a favorable clinical course .
  • mRNA Therapeutics :
    Recent clinical trials involving mRNA therapies targeting PCCA and PCCB have shown reductions in biomarkers including this compound. These findings suggest that effective management of PA can lead to decreased levels of toxic metabolites, including N-PG, thus improving patient outcomes .

Epigenetic Effects

Recent research has indicated that disrupted propionate metabolism can lead to significant epigenetic changes, particularly in cardiac tissues. Elevated levels of propionate and its derivatives, including this compound, have been linked to histone modifications that impact gene expression related to cardiac function .

Data Table: Comparison of Biomarkers in Propionic Acidemia

BiomarkerNormal RangeElevated in PAClinical Significance
Propionyl-CoA< 0.5 µM> 5 µMToxicity leading to metabolic crises
This compound< 1 µM> 10 µMDiagnostic marker for PA
Methylcitrate< 1 µM> 2 µMIndicator of disrupted metabolism

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Propionylglycine with high purity, and how can researchers optimize reaction yields?

this compound is typically synthesized via nucleophilic acylation of glycine with propionic anhydride. To ensure high purity, researchers should employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitor reaction progress via thin-layer chromatography (TLC). Isotopic variants (e.g., [²H₂]-N-Propionylglycine) require controlled anhydrous conditions to prevent deuterium exchange . Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 glycine to propionic anhydride) and reaction temperatures (40–60°C).

Q. What analytical techniques are most effective for detecting and quantifying this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is optimal for separating this compound from complex biological samples. Derivatization with dansyl chloride improves ionization efficiency for low-abundance detection. Quantification requires stable isotope-labeled internal standards (e.g., [²H₂]-N-Propionylglycine) to correct for matrix effects .

Q. How does this compound stability vary under different storage and experimental conditions?

this compound is stable at room temperature in inert atmospheres but degrades in the presence of strong acids/bases or oxidizing agents. For long-term storage, lyophilized samples should be kept at −20°C in amber vials. In aqueous solutions (pH 7.4), stability decreases after 72 hours; thus, fresh preparation is recommended for in vitro assays .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in modulating metabolic pathways, such as glycine conjugation or acyl-CoA metabolism?

Isotopic tracing using [¹³C]-labeled this compound in cell cultures or organoid models allows tracking of metabolic flux via LC-MS or nuclear magnetic resonance (NMR). Knockout models (e.g., glycine N-acyltransferase-deficient cells) can isolate its enzymatic processing. Complementary transcriptomic profiling (RNA-seq) identifies downstream regulatory networks .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across preclinical studies?

Discrepancies often arise from differences in dosage regimens, species-specific metabolism, or solvent carriers (e.g., DMSO vs. saline). Meta-analyses should stratify data by experimental parameters (e.g., LD₅₀, exposure duration) and validate findings using orthogonal assays (e.g., mitochondrial respiration vs. apoptosis markers). Adherence to NIH preclinical reporting guidelines ensures reproducibility .

Q. What methodologies are recommended for investigating this compound’s pharmacokinetics and tissue distribution in vivo?

Radiolabeled ([¹⁴C]-N-Propionylglycine) or fluorescently tagged analogs enable real-time tracking in rodent models via autoradiography or intravital microscopy. Serial blood/tissue sampling paired with compartmental modeling (e.g., non-linear mixed-effects) quantifies absorption and clearance rates. Bile duct cannulation studies assess enterohepatic recirculation .

Q. Methodological Considerations

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish this compound’s direct effects from confounding variables in omics datasets .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for humane endpoints and sample size justification to minimize animal use .

Properties

IUPAC Name

2-(propanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMAZEJKVZLLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60176098
Record name N-Propionylglycine
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Propionylglycine
Source Human Metabolome Database (HMDB)
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CAS No.

21709-90-0
Record name Propionylglycine
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Record name 21709-90-0
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Record name N-PROPIONYLGLYCINE
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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